molecular formula C10H10BrFO3 B6296134 Ethyl 5-bromo-2-fluoro-3-methoxybenzoate CAS No. 2112625-68-8

Ethyl 5-bromo-2-fluoro-3-methoxybenzoate

Cat. No.: B6296134
CAS No.: 2112625-68-8
M. Wt: 277.09 g/mol
InChI Key: ACHUFXCDGBCEAI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-3-methoxybenzoate (CAS: 1249759-77-0) is a halogenated aromatic ester featuring a bromine atom at position 5, a fluorine atom at position 2, and a methoxy group at position 3 on the benzene ring. This compound is part of a broader class of substituted benzoates used in pharmaceutical and agrochemical research. Notably, it has been classified as a discontinued product by CymitQuimica , likely due to challenges in synthesis, stability, or niche applications. Its structural complexity—combining bromine (electron-withdrawing), fluorine (moderate electronegativity), and methoxy (electron-donating) groups—makes it a unique candidate for comparative analysis with related analogs.

Properties

IUPAC Name

ethyl 5-bromo-2-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHUFXCDGBCEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-fluoro-3-methoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s reactivity and physicochemical properties are heavily influenced by its substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name CAS Number Substituents (Position) Molecular Formula Molar Mass (g/mol) Availability
Ethyl 5-bromo-2-fluoro-3-methoxybenzoate 1249759-77-0 Br (5), F (2), OMe (3) C₁₀H₁₀BrFO₃ 291.09 (estimated) Discontinued
Ethyl 5-bromo-2-methoxybenzoate Not provided Br (5), OMe (2) C₁₀H₁₁BrO₃ 273.10 Available
Ethyl 5-bromo-2-ethoxybenzoate Not provided Br (5), OEt (2) C₁₁H₁₃BrO₃ 287.13 Available
Ethyl 2-amino-5-bromo-3-fluorobenzoate 1183479-43-7 Br (5), F (3), NH₂ (2) C₉H₉BrFNO₂ 262.08 Available

Key Observations:

  • Positional Effects : The target compound’s fluorine at position 2 and methoxy at position 3 create steric and electronic interactions distinct from analogs like Ethyl 5-bromo-2-methoxybenzoate (methoxy at position 2 only) .
  • Halogen Differences : Compared to Ethyl 5-bromo-2-chlorobenzoate (, entry 4), fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but increase electron-withdrawing effects.
  • Functional Group Impact: Ethyl 2-amino-5-bromo-3-fluorobenzoate replaces the methoxy group with an amino group, introducing hydrogen-bonding capability and altering solubility and basicity.

Physicochemical and Application Differences

  • Solubility: The amino group in Ethyl 2-amino-5-bromo-3-fluorobenzoate enhances water solubility relative to the methoxy/ethoxy analogs, which are more lipophilic.
  • Reactivity : Fluorine’s inductive electron withdrawal in the target compound may activate the aromatic ring toward electrophilic substitution at specific positions, whereas methoxy groups donate electrons via resonance.

Biological Activity

Ethyl 5-bromo-2-fluoro-3-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the following features:

  • Bromine atom at the 5th position
  • Fluorine atom at the 2nd position
  • Methoxy group at the 3rd position on the benzoate ring

The molecular formula is C10H10BrFO3C_{10}H_{10}BrFO_3, with a molecular weight of approximately 277.09 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and potential for biological interaction.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action is believed to involve interaction with specific enzymes or receptors, which may contribute to its pharmacological effects.

Antimicrobial Activity

This compound has been studied for its effectiveness against various microorganisms. In vitro studies demonstrate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Selected Bacteria

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae8 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.

Case Study: Topoisomerase Inhibition

A study demonstrated that this compound exhibited significant inhibitory activity against DNA gyrase, an enzyme involved in DNA replication. The IC50 values indicate its potency in disrupting DNA processes in cancer cells.

Table 2: Topoisomerase Inhibition Activity

CompoundIC50 (µM)Reference
This compound4.80
Ciprofloxacin0.49

The biological activity of this compound is attributed to its ability to interact with molecular targets via halogen bonding and hydrogen bonding facilitated by its functional groups. The bromine and fluorine atoms play a significant role in enhancing binding affinity to biological molecules.

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